(R)-2-羟基-2-(4-甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

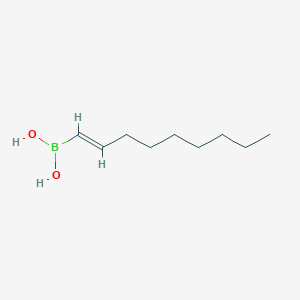

“®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” is a chemical compound that is a plasma metabolite . It has high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .

Chemical Reactions Analysis

Carboxylic acids like “®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis

“®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” is a solid at room temperature . It has a boiling point of 370.4°C at 760 mmHg .科学研究应用

Chiral Resolution Studies

D-4-Methoxymandelic acid: is used in chiral resolution studies to separate enantiomers via liquid chromatography . This application is crucial for the development of enantioselective synthetic processes and the production of optically pure compounds in pharmaceuticals.

Lignin Peroxidase Oxidation Mechanism

Researchers utilize D-4-Methoxymandelic acid to study the oxidation mechanisms of lignin peroxidase . Understanding this mechanism is vital for advancing the field of bioremediation, where enzymes are used to break down pollutants.

Diagnostic Marker for Diseases

The compound serves as a precursor for Vanillylmandelic acid (VMA) , which is a metabolite used as a diagnostic marker for certain diseases . VMA levels in urine can indicate the presence of neuroendocrine tumors, such as pheochromocytoma.

Synthesis of Complex Molecules

D-4-Methoxymandelic acid: is an organic building block used in the synthesis of more complex molecules . Its presence in a synthetic pathway can introduce chirality or specific functional groups necessary for further reactions.

Enzymatic Reaction Studies

This compound is also employed in enzymatic reaction studies to understand enzyme-substrate interactions . Such studies can lead to the development of new drugs and therapies by mimicking or inhibiting natural enzymatic processes.

Material Science

In material science, D-4-Methoxymandelic acid can be used to modify surface properties of materials . This modification can enhance the material’s interaction with biological systems, making it useful for biomedical applications like implant coatings.

Analytical Chemistry

It finds application in analytical chemistry as a standard for calibrating instruments and validating methods . Accurate measurement of compounds like D-4-Methoxymandelic acid ensures the reliability of analytical results.

Educational Research

Lastly, D-4-Methoxymandelic acid is used in educational settings to demonstrate principles of organic chemistry and pharmacology . It provides a practical example for students to understand the real-world applications of theoretical knowledge.

安全和危害

作用机制

- One notable interaction is with lignin peroxidase , an enzyme produced by white-rot fungi. D-4-Methoxymandelic acid undergoes oxidation mediated by veratryl alcohol , acting as a redox mediator . Veratryl alcohol facilitates the enzymatic oxidation of D-4-Methoxymandelic acid.

Target of Action

Biochemical Pathways

属性

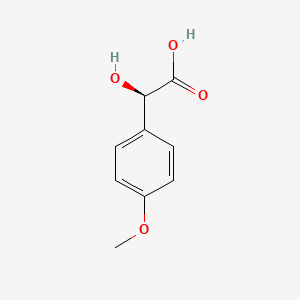

IUPAC Name |

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITECRQOOEQWFPE-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)